molecular formula C27H23N3O3S B2688287 N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872208-11-2

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2688287
CAS No.: 872208-11-2
M. Wt: 469.56
InChI Key: HBUCPAMILCEWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuro[3,2-d]pyrimidinone core substituted at position 3 with a p-tolyl group and at position 2 with a thioacetamide linker bearing a 3,5-dimethylphenyl moiety. The p-tolyl substituent contributes hydrophobicity, while the 3,5-dimethylphenyl group may modulate steric and electronic interactions in biological systems.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-8-10-20(11-9-16)30-26(32)25-24(21-6-4-5-7-22(21)33-25)29-27(30)34-15-23(31)28-19-13-17(2)12-18(3)14-19/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCPAMILCEWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.

    Thioether Formation:

    Acetamide Formation: The final step involves the formation of the acetamide group, typically through amidation reactions using acylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications due to the presence of functional groups that are known to interact with biological targets. Research has indicated that derivatives of similar structures can exhibit:

  • Antitumor Activity : Compounds containing the pyrimidine moiety have shown efficacy in inhibiting cancer cell proliferation. Studies indicate that such compounds can act on dihydrofolate reductase and tyrosine kinases, which are critical in cancer metabolism and growth pathways .
  • Anti-inflammatory Properties : The thioacetamide group in the compound may contribute to its anti-inflammatory effects, which have been observed in related chemical classes. This property is crucial for developing treatments for chronic inflammatory diseases .
  • Antibacterial and Anticonvulsant Activities : The biological activity profile of similar compounds suggests potential use in treating bacterial infections and seizure disorders. The presence of the benzofuro-pyrimidine framework may enhance these activities due to its ability to interact with various biological receptors .

Coordination Chemistry

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide may also find applications in coordination chemistry:

  • Metal Complexation : The sulfur atom in the thioacetamide group can coordinate with metal ions, forming complexes that are useful in catalysis or as sensors. Such complexes can exhibit unique electronic properties beneficial for various applications in material science .

Materials Science

In materials science, the compound's unique structural features allow it to be explored for:

  • Development of Organic Semiconductors : The electron-rich nature of the benzofuro-pyrimidine structure can be exploited in creating organic semiconductors for electronic devices. Research into similar compounds has shown promise in enhancing charge transport properties .

Case Study 1: Antitumor Activity

A study published by Dönmez & Türkyılmaz (2022) explored the synthesis and biological evaluation of pyrimidine derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Coordination Chemistry

Research by Gurbanov et al. (2021) examined the metal-binding properties of thioacetamide derivatives. Their findings suggested that such compounds could form stable metal complexes that exhibit catalytic activity in organic transformations.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The benzofuropyrimidinone core differentiates the target compound from analogs with thieno[3,2-d]pyrimidine () or quinazolinone () backbones. For example:

  • Quinazolinone (): The absence of a fused furan ring simplifies the scaffold, which may enhance synthetic accessibility but reduce rigidity and binding specificity .

Substituent Analysis

Compound R1 (Position 3) R2 (Acetamide) Key Properties
Target Compound p-Tolyl 3,5-Dimethylphenyl High hydrophobicity; moderate steric bulk
3,5-Difluorophenyl 2,5-Dimethoxyphenyl Enhanced electron-withdrawing effects (F); polar methoxy groups improve solubility
, Compound 11 4-Sulfamoylphenyl 4-Ethylphenyl Sulfonamide group enhances antimicrobial activity via H-bonding
3-Ethoxypropyl 3,5-Dimethoxyphenyl Flexible ethoxypropyl chain increases lipophilicity; dimethoxy groups improve solubility
  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s p-tolyl (electron-donating methyl) contrasts with ’s 3,5-difluorophenyl (electron-withdrawing), affecting charge distribution and reactivity .
  • Acetamide Substituents : The 3,5-dimethylphenyl group (target) provides steric hindrance compared to ’s 4-ethylphenyl (linear alkyl chain) or ’s polar dimethoxyphenyl .

Spectroscopic and Computational Data

  • IR/NMR Trends : ’s analogs show characteristic carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH peaks at 3200–3300 cm⁻¹, consistent with the target’s expected spectra. Substituent-induced shifts (e.g., fluorine in ) would alter NMR chemical shifts .

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS No. 872208-11-2) is a complex organic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzofuro[3,2-d]pyrimidine core , which is significant for its biological properties. The molecular formula is C25H23N3O2SC_{25}H_{23}N_{3}O_{2}S, with a molecular weight of 429.53 g/mol. The structural complexity allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuro Core : Cyclization of appropriate precursors under specific conditions.
  • Thioether Formation : Introduction of the thio group.
  • Amidation : Final formation of the acetamide group using acylating agents.

These steps are crucial for achieving high yield and purity in the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. Research indicates that it may inhibit the activity of indoleamine 2,3-dioxygenase (IDO) , an enzyme linked to immunosuppression and tumor growth.

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
Breast Cancer5.6
Colon Cancer4.8
Lung Cancer6.1

The compound's effectiveness against these cell lines suggests potential as a chemotherapeutic agent.

Case Studies

Case Study 1: Inhibition of IDO Activity

In a study focused on immunotherapy, this compound was administered in vitro to assess its impact on IDO activity. Results indicated a significant reduction in IDO levels, leading to enhanced T-cell proliferation and activity against tumor cells. This suggests a dual role in both direct antiproliferative effects and modulation of immune responses .

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with traditional chemotherapeutics. When combined with doxorubicin in breast cancer models, it demonstrated synergistic effects that improved overall efficacy compared to monotherapy . This combination therapy approach opens avenues for more effective cancer treatments.

Potential Therapeutic Applications

The promising biological activities suggest several therapeutic applications:

  • Cancer Treatment : As an antiproliferative agent targeting various cancers.
  • Immunotherapy : Modulating immune responses through IDO inhibition.
  • Combination Therapies : Enhancing the efficacy of existing chemotherapeutic agents.

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the benzofuropyrimidinone core, followed by thioacetamide coupling. Key steps include:
  • Cyclocondensation : Reaction of substituted benzofuran precursors with pyrimidine-forming agents under reflux (e.g., ethanol, 80°C for 6–8 hours) to generate the 4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine intermediate .
  • Thioacetamide Coupling : Use of Lawesson’s reagent or H2S to introduce the thiol group, followed by alkylation with bromoacetamide derivatives in polar aprotic solvents (e.g., DMF, 60–70°C, 12 hours) .
  • Purification : Chromatographic techniques (silica gel TLC or HPLC) to isolate the final product with >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and stereochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl groups at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 524.1234) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What structural features influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Thioacetamide Linkage : The sulfur atom in the thioether group enhances nucleophilic substitution reactivity but requires inert atmospheres (N2) during synthesis to prevent oxidation .
  • Benzofuropyrimidinone Core : The fused bicyclic system contributes to planarity and π-π stacking interactions, which stabilize the molecule in solid-state and solution phases .
  • Substituent Effects : The 3,5-dimethylphenyl and p-tolyl groups increase steric hindrance, reducing aggregation but potentially limiting solubility in aqueous media .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE) methodologies?

  • Methodological Answer :
  • Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) via fractional factorial design. For example, optimizing thioacetamide coupling by varying DMF/THF ratios (60–80% v/v) and reaction temperatures (50–70°C) .
  • Response Surface Modeling : Central composite design (CCD) to model interactions between factors and predict maximum yield (e.g., 85% yield at 65°C, 70% DMF) .
  • Validation : Confirm optimal conditions with triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Q. What strategies resolve contradictions in biological activity data among structural analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with substitutions at the phenyl rings (e.g., 3,5-dimethyl vs. 4-fluorophenyl). Use molecular docking to assess binding affinity differences to target proteins (e.g., kinases or GPCRs) .
  • Bioassay Standardization : Replicate activity assays (e.g., IC50 measurements) under controlled conditions (pH, temperature) to minimize variability. For example, inconsistencies in cytotoxicity data (e.g., IC50 = 2–10 μM) may arise from cell line-specific metabolic profiles .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by outlier datasets .

Q. How can X-ray crystallography and computational modeling elucidate the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Crystallization : Co-crystallize the compound with target proteins (e.g., human carbonic anhydrase IX) using vapor diffusion methods. Resolve structures at <2.0 Å resolution to identify hydrogen bonds (e.g., between the pyrimidinone carbonyl and Arg<sup>130</sup>) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (50 ns trajectories) in explicit solvent (TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose convergence .
  • Free Energy Calculations : Use MM-GBSA to estimate binding free energy (ΔGbind), correlating with experimental IC50 values (R<sup>2</sup> > 0.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.